1-(2,3-Dipropylcycloprop-2-en-1-yl)ethan-1-one
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Overview
Description
1-(2,3-Dipropylcycloprop-2-en-1-yl)ethan-1-one is a chemical compound with the molecular formula C11H18O It features a cyclopropene ring substituted with two propyl groups and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dipropylcycloprop-2-en-1-yl)ethan-1-one typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of a suitable alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dipropylcycloprop-2-en-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethanone group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted ethanone derivatives.
Scientific Research Applications
1-(2,3-Dipropylcycloprop-2-en-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-Dipropylcycloprop-2-en-1-yl)ethan-1-one involves its interaction with specific molecular targets. The cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes or receptors. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropen-1-one, 2,3-diphenyl-: This compound features a similar cyclopropene ring but with phenyl groups instead of propyl groups.
1-(2,2-Dimethylcyclopropyl)ethan-1-one: This compound has a cyclopropyl ring with methyl groups and an ethanone group.
Uniqueness
1-(2,3-Dipropylcycloprop-2-en-1-yl)ethan-1-one is unique due to its specific substitution pattern on the cyclopropene ring. The presence of propyl groups can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Properties
CAS No. |
15143-70-1 |
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Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-(2,3-dipropylcycloprop-2-en-1-yl)ethanone |
InChI |
InChI=1S/C11H18O/c1-4-6-9-10(7-5-2)11(9)8(3)12/h11H,4-7H2,1-3H3 |
InChI Key |
ZUUWQWFDUMZTIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C1C(=O)C)CCC |
Origin of Product |
United States |
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